molecular formula C5H8S4 B082331 1,4,6,9-Tetrathiaspiro[4.4]nonane CAS No. 13145-46-5

1,4,6,9-Tetrathiaspiro[4.4]nonane

Cat. No.: B082331
CAS No.: 13145-46-5
M. Wt: 196.4 g/mol
InChI Key: OIXFQRVSKVVDFW-UHFFFAOYSA-N
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Description

1,4,6,9-Tetrathiaspiro[4.4]nonane (CAS Registry Number: 13145-46-5) is an organosulfur compound with the molecular formula C5H8S4 and a molecular weight of 196.377 g/mol . Its structure features a central spiro carbon simultaneously connected to two 1,2-dithiolane rings, forming the distinctive spiro[4.4]nonane skeleton . This compound serves as a critical synthetic intermediate in organic and polymer chemistry. Its primary research value lies in its role as the key precursor for the synthesis of 2,2-bis(mercaptomethyl)propane-1,3-dithiol, commonly known as tetramercaptan pentaerythritol, via a reductive ring-opening reaction . This tetramercaptan is a high-sulfur-content building block used in material science for creating highly refractive resins, coatings, adhesives, and novel self-healing sulfur-containing polymers . It also functions as a crosslinker, a chain-transfer agent in radical polymerization, and a coordinating ligand in coordination chemistry for assembling complex metal structures . Recent advancements in its synthesis have focused on optimizing scalability and yield, with methods employing Bayesian optimization-assisted screening to efficiently identify improved reaction conditions for hundred-gram scale-up production . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

13145-46-5

Molecular Formula

C5H8S4

Molecular Weight

196.4 g/mol

IUPAC Name

1,4,6,9-tetrathiaspiro[4.4]nonane

InChI

InChI=1S/C5H8S4/c1-2-7-5(6-1)8-3-4-9-5/h1-4H2

InChI Key

OIXFQRVSKVVDFW-UHFFFAOYSA-N

SMILES

C1CSC2(S1)SCCS2

Canonical SMILES

C1CSC2(S1)SCCS2

Other CAS No.

13145-46-5

Synonyms

1,4,6,9-Tetrathiaspiro[4.4]nonane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spiro[4.4]nonane Derivatives

Compound Name Central Atom Heteroatoms Key Properties & Applications Synthesis Method Ref.
1,4,6,9-Tetrathiaspiro[4.4]nonane Si or Se S, S, S, S - Distorted tetrahedral coordination (Si).
- Electrochemical activity; microelectronics precursor.
Electrochemical reduction; silane-diamine reactions.
1,4,6,9-Tetraoxaspiro[4.4]nonane C or B O, O, O, O - Forms poly(ethylene ether-carbonate) via ring-opening polymerization.
- Battery electrolyte additive (e.g., LIBOB derivatives).
EC polymerization; BF₃-catalyzed reactions.
1,4,6,9-Tetraaza-5-silaspiro[4.4]nonane Si N, N, N, N - Planar silaimidazolidine ring in phenyl-substituted derivatives.
- Precursor for CVD silicon nitride.
Reaction of ethylenediamines with SiCl₄.
2,7-Diazaspiro[4.4]nonane C N, N - Core structure in alkaloids (e.g., strychnine).
- Synthesized via asymmetric organocatalysis.
Enamine isomerization/spirocyclization.
2-Methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane C O, O, O, O - Photoinitiated cationic polymerization to poly(alkylene-carbonate-ketone).
- No volume expansion during polymerization.
Multi-step synthesis from glycols/carbonates.

Key Comparative Insights:

In contrast, tetraoxa derivatives (e.g., 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane) undergo efficient photoinitiated cationic double ring-opening polymerization, forming polymers with high molecular weights (Mw ~27,000) . Tetrathiaspiro compounds are less reactive in photopolymerization compared to tetraoxa analogs, likely due to sulfur's lower electronegativity and reduced ring strain .

Structural Flexibility: Silicon-centered spirocycles (e.g., 1,4,6,9-tetraaza-5-silaspiro[4.4]nonane) show significant geometric distortion (N-Si-N angles ~92.8°), whereas carbon-centered analogs (e.g., tetraoxaspiro compounds) adopt more regular spirocyclic geometries .

Applications in Energy Storage :

  • LIBOB (lithium bis(oxalate)borate) , a tetraoxaspiro derivative, is widely used as a lithium-ion battery electrolyte additive due to its thermal stability and ability to suppress gas formation .
  • Tetrathiaspiro compounds are less explored in batteries but show promise in redox-mediated systems due to their electrochemical activity .

Synthetic Challenges: Tetrathiaspiro compounds require stringent conditions (e.g., electrochemical reduction with alkylation), yielding ≤78% conversion even with Bayesian optimization-assisted screening . Tetraoxa derivatives are more synthetically accessible, with scalable routes via organometallic catalysis or acid-mediated cyclization .

Preparation Methods

Synthesis via Thiirane Ring-Opening and Cyclization

The most widely documented route involves thiirane (ethylene sulfide) derivatives reacting with trithiocarbonate precursors. A representative method from WO2004056879A2 describes the reaction of 2-(chloromethyl)-1,4,6,9-tetrathiaspiro[4.4]nonane with mercaptomethylthiirane in anhydrous dichloromethane under nitrogen, catalyzed by tetrafluoroboric acid (HBF₄) . The thiirane undergoes nucleophilic ring-opening by the thiolate group, followed by cyclization to form the spiro structure. Key parameters include:

ParameterValue
CatalystTetrafluoroboric acid (0.7 mL)
SolventAnhydrous CH₂Cl₂
Temperature0°C → room temperature
Reaction Time5 hours
Yield37.6% (after recrystallization)

This method requires strict anhydrous conditions to prevent hydrolysis of intermediates. The product is isolated as a yellow solid, with purity enhanced via hexane trituration .

Bis-Ethylenetrithiocarbonate and Oxirane Condensation

Another patent-based approach reacts bis-ethylenetrithiocarbonate sulfide with substituted oxiranes (epoxides) in the presence of HBF₄ . For example, ethylene trithiocarbonate (5.04 g, 0.037 mol) reacts with 2,2'-[thiobis(methylene)]bis-thiirane (3.34 g, 0.019 mol) in CH₂Cl₂ at -5°C. The mixture warms to room temperature, quenched with NaHCO₃, and purified via flash chromatography (20% ethyl acetate/hexane) to yield 4.7% .

Mechanistic Insight : The oxirane’s strain facilitates nucleophilic attack by sulfur nucleophiles, forming thioether linkages. The spiro center arises from steric constraints during cyclization.

Thiolane-Thione Intermediate Routes

Chemsrc data highlights routes using 1,3-dithiolane-2-thione derivatives. For instance, 2-(S-methyl)-1,3-dithiolane-2-thione thiolacetate reacts with vinylthiirane in CH₂Cl₂/HBF₄, yielding 71.7% of a diastereomeric mixture . The thione’s electrophilic sulfur engages in conjugate addition, while the thiirane provides the bridging methylthio groups.

StepDetail
Intermediate Formation2-(S-methyl)-1,3-dithiolane-2-thione
Coupling AgentVinylthiirane (3.20 g, 0.03 mol)
WorkupAcidification (10% H₂SO₄), ether extraction

This method’s higher yield (71.7%) vs. others is attributed to the stability of the thiolacetate intermediate .

Literature from Chemsrc cites the use of 4,4-bis(bromomethyl)-1,2-dithiolane as a precursor. Bromide displacement with sodium sulfide generates the tetrathiaspiro framework:

4,4-bis(Bromomethyl)-1,2-dithiolane+Na2S1,4,6,9-Tetrathiaspiro[4.4]nonane+2NaBr\text{4,4-bis(Bromomethyl)-1,2-dithiolane} + \text{Na}_2\text{S} \rightarrow \text{this compound} + 2 \text{NaBr}

This route suffers from low yields (<30%) due to competing elimination reactions but offers a halogen-free pathway .

Comparative Analysis of Methods

MethodYieldPurityScalability
Thiirane Ring-Opening37.6%High (recrystallized)Moderate
Oxirane Condensation4.7%ModerateLow
Thiolane-Thione71.7%DiastereomericHigh
Dithiolane Bromide<30%VariableLow

The thiolane-thione method achieves the highest yield but requires chiral resolution for enantiopure products. The thiirane route, while moderate-yielding, is preferred for gram-scale synthesis due to straightforward purification .

Challenges and Optimization Strategies

  • Diastereomer Separation : Flash chromatography (10% ethyl acetate/hexane) resolves mixtures but adds steps .

  • Moisture Sensitivity : All routes require anhydrous solvents and inert atmospheres to prevent hydrolysis.

  • Catalyst Efficiency : HBF₄ outperforms Lewis acids like BF₃·OEt₂ in minimizing side reactions .

Q & A

Q. What established synthetic routes are available for 1,4,6,9-Tetrathiaspiro[4.4]nonane, and what are their key experimental parameters?

The compound is synthesized via electrochemical reduction of ethylene trithiocarbonate (1) in N,N-dimethylformamide (DMF) with tetrabutylammonium bromide (TBABr) as the supporting electrolyte. Subsequent alkylation with 1,2-dibromoethane or 1,2-diiodoethane yields the spirocyclic product . Key parameters include:

  • Electrode material : Platinum electrodes are critical for efficient electron transfer.
  • Solvent system : DMF-TBABr ensures solubility and stabilizes reactive intermediates.
  • Alkylation conditions : Excess dihaloethane (≥3 equivalents) and inert atmosphere (N₂/Ar) minimize side reactions. Yields are highly dependent on the purity of starting materials and elimination of oxygen .

Q. How is this compound characterized structurally, and what spectroscopic markers are diagnostic?

Structural confirmation relies on:

  • ¹³C NMR : A singlet at 3.40 ppm (CDC₃) corresponds to equivalent sulfur-bonded carbons in the spirocyclic framework .
  • IR spectroscopy : Peaks at 755–795 cm⁻¹ (C–S stretching) and 1410 cm⁻¹ (ring deformation) are characteristic .
  • Mass spectrometry : Parent ion at m/z 196 (M⁺) and fragmentation patterns consistent with spirocyclic cleavage . Single-crystal X-ray diffraction (not explicitly reported for the tetrathia derivative but analogous to selenurane spirocycles) is recommended for absolute confirmation .

Q. What are the redox properties of this compound, and how do they influence reactivity?

Cyclic voltammetry reveals two irreversible oxidation waves at 0.99 V and 1.53 V (vs. SCE), attributed to sequential sulfur-centered oxidation. These properties suggest susceptibility to electrophilic attack, necessitating strict control of oxidative environments during handling .

Advanced Research Questions

Q. How can Bayesian optimization (BO) improve reaction yields in spirocyclic compound synthesis?

BO-assisted screening identifies optimal conditions by iteratively modeling reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, BO reduced the experimental trials needed to achieve 89% yield of 2,3,7,8-tetrathiaspiro[4.4]nonane by prioritizing conditions that minimize by-products (e.g., insoluble oligomers) . Key steps include:

  • Initial training set (ITS) : Latin hypercube sampling (LHS) selects diverse starting conditions.
  • Surrogate models : Gaussian processes predict yield landscapes.
  • Acquisition functions : Expected improvement (EI) guides iterative refinement.

Q. What mechanistic insights explain product variability in electrochemical reductions of ethylene trithiocarbonate?

Variability arises from competing pathways:

  • Radical anion pathway : At low overpotentials, the radical anion (1⁻•) eliminates ethylene, forming bis(trithiocarbonate) dianions .
  • Dianion alkylation : Reaction with 1,2-dihaloethanes proceeds via nucleophilic substitution, but steric hindrance in the spirocyclic core can lead to incomplete alkylation or oligomerization . Sodium metal reduction, in contrast, generates more dianion-derived by-products due to stronger reducing conditions .

Q. How does cationic polymerization of this compound proceed, and what factors control product distribution?

Cationic initiators (e.g., BF₃·OEt₂) induce double ring-opening polymerization, forming poly(ether-thiocarbonate) chains. Critical factors:

  • Initiator loading : Substoichiometric BF₃ (0.1–0.5 mol%) avoids side reactions (e.g., Friedel-Crafts alkylation).
  • Temperature : Room temperature (20–25°C) balances reactivity and stability of thiocarbonate intermediates.
  • Solvent polarity : CH₂Cl₂ enhances ion-pair separation, favoring propagation over chain transfer . By-products like cyclic carbonates arise from backbiting or incomplete ring opening .

Q. What computational methods validate the electronic structure and stability of spirocyclic thia compounds?

Natural Bond Orbital (NBO) analysis and density functional theory (DFT) assess hyperconjugative interactions and steric strain. For analogous selenurane spirocycles, NBO reveals significant σ→σ* stabilization between sulfur lone pairs and adjacent C–S bonds, explaining thermal stability .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported yields for spirocyclic compound synthesis?

Discrepancies often stem from:

  • Alkylation efficiency : Excess dihaloethane (≥3 eq.) improves yields but risks oligomerization .
  • Reduction method : Electrochemical reduction (controlled potential) favors spirocyclic products, while Na metal reduction generates more dianion-derived by-products .
  • Purification challenges : Insoluble by-products (e.g., oligomers) may skew isolated yields. Gel permeation chromatography (GPC) or preparative HPLC is recommended for accurate quantification .

Methodological Recommendations

  • Synthetic protocols : Use Schlenk-line techniques for air-sensitive steps .
  • Analytical workflows : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) for unambiguous characterization .
  • Computational tools : Employ Gaussian or ORCA for NBO/DFT studies to predict reactivity .

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